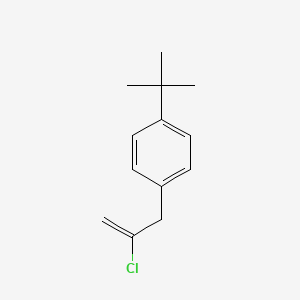

3-(4-Tert-butylphenyl)-2-chloro-1-propene

Description

Structural Significance within Halogenated Alkenes and Aryl Derivatives

The structure of 3-(4-tert-butylphenyl)-2-chloro-1-propene is a composite of three key components: a bulky tert-butyl group, a phenyl ring, and a 2-chloro-1-propene unit. The tert-butyl group is a sterically demanding substituent that can influence the reaction pathways at the aromatic ring and the propene side chain. The phenyl group links the aliphatic chain to the aromatic system, allowing for potential electronic communication between the two.

The most reactive part of the molecule is the halogenated alkene. Halogenation of alkenes is a fundamental reaction in organic chemistry, typically proceeding through the formation of a cyclic halonium ion intermediate. fiveable.melibretexts.orglumenlearning.com This intermediate is then attacked by a nucleophile in an anti-fashion, leading to vicinal dihalides. fiveable.melibretexts.org In the case of this compound, the chlorine atom is already incorporated, making the double bond electron-deficient and influencing its subsequent reactions.

Academic Relevance of Propene Backbone with Phenyl and Halogen Substituents

The propene backbone is a versatile scaffold in organic synthesis. The presence of a phenyl group and a halogen atom on this backbone creates multiple sites for chemical modification. The double bond can undergo various addition reactions. For instance, the attachment of a phenyl ring to an alkene can affect the reactivity of the double bond towards electrophilic addition, with the outcome depending on other substituents on the phenyl ring. stackexchange.com Electron-donating groups can increase the electron density of the double bond, making it more susceptible to electrophilic attack. stackexchange.com

The chlorine atom on the double bond makes this an example of a vinyl chloride. This structural motif is known to be susceptible to substitution reactions where the chlorine can be replaced by various nucleophiles. smolecule.com Furthermore, the entire side chain can be subject to oxidation or reduction reactions, leading to a variety of other functional groups. smolecule.com

Overview of Research Trajectories for Related Chemical Entities

While direct research on this compound is sparse, studies on related compounds provide insight into its potential chemical behavior. For example, research on the synthesis of 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to the fragrance Lilial®, demonstrates the industrial relevance of the 4-tert-butylphenyl moiety in the context of propenone structures. researchgate.netrsc.orgmanchester.ac.uk These syntheses often involve aldol (B89426) condensation reactions, highlighting a common strategy for constructing such carbon skeletons. researchgate.netrsc.orgmanchester.ac.uk

Furthermore, the chemistry of aryl-substituted propenes is a rich area of investigation. For instance, 3-(4-tert-butylphenyl)-1-propene (B1349879) has been documented in chemical databases, and its properties can be compared to its chlorinated counterpart. nih.govuni.lu The study of sterically hindered aromatic compounds, such as those containing multiple tert-butyl groups, has revealed novel rearrangements and reaction pathways. researchgate.net Additionally, research into the on-surface Ullmann-type coupling reactions of aryl halides is a burgeoning field, aiming to construct complex carbon-based nanostructures from molecular precursors. mdpi.com

Interactive Data Table of Related Compounds

To provide a comparative context, the following table summarizes key information for compounds related to this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C13H17Cl | 208.73 | 951890-70-3 | Target compound with tert-butyl, phenyl, and chloro-propene groups. chemicalbook.comriekemetals.com |

| 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene | C15H21Cl | 236.79 | Not Available | A more substituted analogue, featuring additional methyl groups on the phenyl ring. smolecule.com |

| 3-(4-n-Butylphenyl)-2-chloro-1-propene | C13H17Cl | 208.73 | 951890-83-8 | An isomer with a linear butyl group instead of a tert-butyl group. chemicalbook.com |

| 3-(4-tert-Butylphenyl)-1-propene | C13H18 | 174.28 | 27798-45-4 | The non-chlorinated parent compound. nih.govuni.lu |

| 2-Chloro-2-methylpropane (tert-Butyl chloride) | C4H9Cl | 92.57 | 507-20-0 | A simple tertiary alkyl halide for comparison of the tert-butyl group's environment. nist.govdocbrown.info |

This structured overview, based on the foundational principles of organic chemistry and data from related compounds, provides a comprehensive understanding of the chemical nature and potential reactivity of this compound within the broader landscape of contemporary research.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-(2-chloroprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZLJDYCOFFKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204995 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-70-3 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 3 4 Tert Butylphenyl 2 Chloro 1 Propene

Strategies for Carbon-Carbon Bond Formation in Aryl-Propene Scaffolds

The construction of the fundamental aryl-propene skeleton is a critical step in the synthesis of the target molecule. This is typically achieved through established carbon-carbon bond-forming reactions that link the 4-tert-butylphenyl group to a three-carbon propene unit.

Wittig Reactions for Propene Moiety Elaboration

The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. mnstate.edumasterorganicchemistry.com In the context of synthesizing the precursor to 3-(4-tert-butylphenyl)-2-chloro-1-propene, a Wittig reaction could be employed to introduce the propene moiety. The general mechanism involves the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.org

For this specific synthesis, one possible route would involve the reaction of 4-tert-butylbenzaldehyde (B1265539) with a phosphorus ylide derived from a 2-chloropropylphosphonium salt. The key advantage of the Wittig reaction is the unambiguous placement of the double bond, which avoids the formation of positional isomers that can arise from elimination reactions. mnstate.edu The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The choice of base and solvent can influence the stereoselectivity of the reaction, although for a terminal alkene like 1-propene, this is not a factor.

A one-pot approach combining a Wittig reaction with a subsequent cross-coupling reaction, such as the Heck reaction, has also been described for the synthesis of substituted styrenes. rsc.org This tandem strategy could potentially be adapted for the synthesis of aryl-propenes.

Cross-Coupling Approaches for Aryl-Alkenyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly between sp2-hybridized centers. nih.govwikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are instrumental in linking aryl and alkenyl fragments. nih.gov

In a potential synthesis of the this compound backbone, a Heck reaction could be employed. This would involve the coupling of a 4-tert-butylphenyl halide (e.g., 4-tert-butylphenyl iodide or bromide) with 2-chloro-1-propene in the presence of a palladium catalyst and a base. rsc.org The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. rsc.org

Alternatively, a Suzuki-Miyaura coupling could be utilized. This would involve the reaction of a 4-tert-butylphenylboronic acid or its ester with a 2-chloro-1-propenyl halide or triflate, catalyzed by a palladium complex. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these cross-coupling reactions. rsc.org

Chlorination Techniques and Regioselectivity Control for the Alkene System

Once the aryl-propene scaffold is in place, the next critical step is the introduction of the chlorine atom at the C2 position of the propene unit. Achieving the desired regioselectivity is paramount.

Directed Chlorination of Precursor Alcohols or Alkenes

A common strategy for introducing a chlorine atom at a specific position is the directed chlorination of a precursor molecule, such as an allylic alcohol or an alkene. For the synthesis of this compound, a plausible precursor would be 3-(4-tert-butylphenyl)prop-1-en-2-ol.

The chlorination of allylic alcohols can be achieved using various reagents. researchgate.net Tandem oxidation/halogenation of aryl allylic alcohols using an excess of the Moffatt-Swern reagent can lead to the formation of α-chloro α,β-unsaturated ketones. acs.org However, for the desired product, a direct substitution of the hydroxyl group is required.

An iridium-catalyzed 1,3-hydrogen shift followed by chlorination of allylic alcohols has been reported to produce α-chloroketones. diva-portal.orgnih.gov While this transformation yields a ketone, it highlights the potential for transition metal catalysis in activating allylic systems for chlorination. The direct hydrochlorination of the corresponding allene, 1-(4-tert-butylphenyl)propa-1,2-diene, could also be a viable route.

Influence of Reagents and Reaction Conditions on Halogenation Outcome

The choice of chlorinating reagent and reaction conditions plays a critical role in controlling the regioselectivity of the halogenation process. A variety of reagents are available for the chlorination of alkenes and related systems.

For the hydrochlorination of alkenes, a combination of HCl and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to be an effective system. nih.govacs.org This metal-free protocol exhibits good regioselectivity and functional group tolerance. nih.gov The use of copper(II) chloride (CuCl2) has also been reported for the regioselective chlorination of anilines, suggesting its potential for other electron-rich aromatic systems, although its direct application to an alkene side chain would need investigation. nih.gov

N-Chlorosuccinimide (NCS) is another common electrophilic chlorinating agent that can be used for the chlorination of alkenes and allylic systems. diva-portal.orgnih.gov The reaction conditions, including the solvent and catalyst, can significantly influence the outcome. For instance, in the iridium-catalyzed chlorination of allylic alcohols, the use of a THF/water solvent mixture was found to be crucial for high yields. diva-portal.orgnih.gov

The table below summarizes various chlorinating reagents and their typical applications, which could be adapted for the synthesis of this compound.

| Reagent/System | Substrate Type | Key Features |

| HCl/DMPU | Unactivated Alkenes | Metal-free, good regioselectivity, high atom economy. nih.gov |

| CuCl2 | Anilines | Mild conditions, high regioselectivity for para-substitution. nih.gov |

| N-Chlorosuccinimide (NCS) | Allylic Alcohols | Used with a catalyst for specific transformations. diva-portal.orgnih.gov |

| Moffatt-Swern Reagent (excess) | Aryl Allylic Alcohols | Tandem oxidation/halogenation to form α-halo enones. acs.org |

Enantioselective Synthesis Approaches (Drawing from Related Chiral Chlorinated Alkyl-Aryl Propane Analogs)

The development of enantioselective methods for the synthesis of chiral molecules is a major focus of contemporary organic chemistry. While direct enantioselective synthesis of this compound is not explicitly reported, principles from related transformations can be applied to devise potential strategies.

An enantioselective dichlorination of allylic alcohols has been developed using dimeric cinchona alkaloid derivatives as catalysts and aryl iododichlorides as the chlorine source. nih.gov This method proceeds through a proposed chlorenium ion transfer, with the catalyst directing the facial selectivity of the attack on the double bond. nih.gov Although this would yield a dichloro-alcohol, it demonstrates the feasibility of controlling stereochemistry during the chlorination of an allylic system.

Another approach could involve the dynamic kinetic resolution of a suitable precursor. For instance, a palladium-catalyzed enantioselective intermolecular C-H arylation has been used to induce planar chirality in macrocycles. nih.gov A similar strategy could potentially be envisioned for creating a chiral center in an acyclic system.

Furthermore, a catalytic enantioselective α-chlorination of ketones using nucleophilic chloride sources like NaCl has been reported. nih.gov This process utilizes a chiral thiourea (B124793) catalyst to achieve high enantioselectivity. A potential, albeit longer, route to an enantiomerically enriched target molecule could involve the synthesis of a chiral ketone precursor followed by a Wittig-type olefination that preserves the stereocenter.

The table below outlines some enantioselective halogenation methods that could serve as a conceptual basis for the asymmetric synthesis of the target compound or its analogs.

| Method | Catalyst/Reagent | Substrate | Key Aspect |

| Enantioselective Dichlorination | Dimeric Cinchona Alkaloid / PhICl2 | Allylic Alcohols | Facial selectivity in chloronium ion formation. nih.gov |

| Enantioselective C-H Arylation | Pd(0) / Chiral Ligand | Macrocyclic Precursors | Dynamic kinetic resolution to induce planar chirality. nih.gov |

| Enantioselective α-Chlorination | Chiral Thiourea / NaCl | α-Keto Sulfonium Salts | Enantioconvergent C-Cl bond formation. nih.gov |

Chiral Catalysis in Stereocontrolled Chlorination or Olefin Synthesis

One potential approach involves the use of a chiral catalyst in conjunction with a chlorinating agent like N-chlorosuccinimide (NCS). For instance, chiral transition metal complexes, such as those based on palladium or copper, have been successfully employed in asymmetric allylic substitutions. In a hypothetical scenario, a chiral palladium catalyst could facilitate the enantioselective chlorination of 3-(4-tert-butylphenyl)-1-propene (B1349879). The catalyst would coordinate to the double bond, and the subsequent attack of a chloride ion would be directed by the chiral ligand environment.

Table 1: Hypothetical Catalysts for Asymmetric Allylic Chlorination

| Catalyst Type | Chiral Ligand Example | Potential Chlorinating Agent |

|---|---|---|

| Palladium-based | (S)-BINAP | N-Chlorosuccinimide (NCS) |

| Copper-based | Chiral Box Ligands | N-Chlorosuccinimide (NCS) |

| Organocatalyst | Chiral Phosphoric Acid | N-Chlorosuccinimide (NCS) |

This table presents hypothetical catalyst systems based on successful applications in analogous asymmetric allylic functionalizations.

Another strategy could involve the synthesis of a chiral allylic alcohol precursor, followed by a stereoretentive or stereoinvertive substitution to introduce the chlorine atom.

Resolution Techniques for Enantiomeric Enrichment

In the absence of a direct asymmetric synthesis, the resolution of a racemic mixture of this compound would be a viable method for obtaining enantiomerically pure material. Kinetic resolution is a powerful technique for this purpose, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.

Enzymatic kinetic resolution could be a highly effective method. Lipases, for example, are known to catalyze the enantioselective hydrolysis or esterification of a wide range of substrates. A hypothetical enzymatic resolution could involve the selective reaction of one enantiomer of a precursor, such as the corresponding allylic alcohol, or a derivative of the target chloride.

Transition metal-catalyzed kinetic resolution is another prominent strategy. Chiral palladium or ruthenium complexes have been shown to effect the kinetic resolution of racemic allylic alcohols and their derivatives with high selectivity. beilstein-journals.orgnih.gov For example, a chiral palladium catalyst could be used to selectively derivatize one enantiomer of racemic this compound, allowing for the separation of the unreacted, enantioenriched chloride.

Table 2: Potential Kinetic Resolution Methods

| Resolution Technique | Chiral Agent | Reactant/Substrate |

|---|---|---|

| Enzymatic Resolution | Lipase | Racemic this compound derivative |

| Metal-Catalyzed KR | Chiral Pd-complex | Racemic this compound |

| Metal-Catalyzed KR | Chiral Ru-complex | Racemic this compound |

This table outlines potential kinetic resolution strategies based on established methods for similar allylic compounds.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions and controlling product distribution. The synthesis of this compound from its corresponding propene precursor would likely proceed through either a radical or an ionic pathway, depending on the chosen reagents and conditions.

Elucidation of Reaction Intermediates

The allylic chlorination of 3-(4-tert-butylphenyl)-1-propene with a reagent like N-chlorosuccinimide (NCS), often initiated by light or a radical initiator, is expected to proceed via a radical chain mechanism. libretexts.orgyoutube.com The key intermediate in this process would be a resonance-stabilized allylic radical. Abstraction of an allylic hydrogen from 3-(4-tert-butylphenyl)-1-propene would generate a radical with delocalization over the C1-C2-C3 framework and the aromatic ring.

In contrast, an electrophilic chlorination mechanism, potentially favored in the presence of a Lewis acid, would involve the formation of a carbocationic intermediate. The addition of an electrophilic chlorine species to the double bond would lead to a benzylic carbocation, which is stabilized by the adjacent phenyl ring. Subsequent elimination of a proton would yield the desired product.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the energies of these potential intermediates and transition states, providing insight into the most likely reaction pathway. researchgate.net

Kinetic Studies of Key Synthetic Steps

Kinetic studies are instrumental in determining the rate-determining step of a reaction and understanding the influence of various parameters. For the synthesis of this compound, kinetic analysis could differentiate between proposed mechanisms. For instance, in a radical chain reaction, the rate would likely show a dependence on the concentration of the radical initiator.

In a catalytically driven process, such as a palladium-catalyzed asymmetric chlorination, kinetic studies would help to elucidate the catalytic cycle. The reaction rate's dependence on the concentrations of the substrate, catalyst, and chlorinating agent would provide valuable information about the turnover-limiting step. nih.gov For example, if the oxidative addition of the substrate to the palladium center is the slow step, the reaction rate would be expected to be first order in both the substrate and the catalyst.

Reactivity and Mechanistic Investigations of 3 4 Tert Butylphenyl 2 Chloro 1 Propene

Reactions Involving the Alkene Functionality

The carbon-carbon double bond in 3-(4-tert-butylphenyl)-2-chloro-1-propene is an area of high electron density, making it susceptible to attack by electrophiles.

Electrophilic addition reactions to the alkene are expected to proceed via a carbocation intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (typically a proton) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.ukpressbooks.pub In the case of this compound, the terminal carbon (C1) is less substituted than the internal carbon (C2).

The reaction with a hydrogen halide (HX), for instance, would involve the initial protonation of the C1 carbon, leading to the formation of a more stable secondary carbocation at C2. This carbocation is further stabilized by resonance with the adjacent chlorine atom and the phenyl ring. The subsequent attack of the halide anion (X⁻) on the carbocation would yield the final product. pressbooks.publibretexts.org

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| HCl | 3-(4-tert-butylphenyl)-2,2-dichloro-1-propane |

| HBr | 3-(4-tert-butylphenyl)-2-bromo-2-chloro-1-propane |

| H₂O/H⁺ | 3-(4-tert-butylphenyl)-2-chloro-2-propanol |

This table presents the predicted major products based on Markovnikov's rule. The formation of minor, anti-Markovnikov products is also possible but is generally disfavored.

In contrast to electrophilic additions, radical additions to the alkene, particularly with HBr in the presence of peroxides, are expected to proceed via an anti-Markovnikov pathway. The reaction is initiated by the formation of a bromine radical, which then adds to the C2 carbon of the double bond to generate a more stable primary radical at C1. This radical then abstracts a hydrogen atom from HBr to give the final product and regenerate the bromine radical, thus propagating the chain reaction.

The alkene functionality in this compound can also participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could be envisioned, although the electron-withdrawing nature of the chlorine atom might affect the reactivity of the alkene as a dienophile. Another possibility is [2+2] cycloaddition with another alkene under photochemical conditions.

Transformations at the Geminal Chloro Position

The chlorine atom at the C2 position is a leaving group, allowing for a variety of substitution and elimination reactions.

The vinylic chloride is generally unreactive towards traditional SN1 and SN2 reactions. However, nucleophilic substitution can be achieved with strong nucleophiles such as organometallic reagents. For instance, the reaction with a Gilman reagent (a lithium dialkylcuprate, R₂CuLi) could lead to the substitution of the chlorine atom with an alkyl group. youtube.com This reaction is thought to proceed through a conjugate addition-elimination mechanism.

Grignard reagents (RMgX) can also be used, although they are more basic and may lead to competing elimination reactions. libretexts.org

Table 2: Potential Products of Nucleophilic Substitution with Organometallic Reagents

| Organometallic Reagent | Potential Product |

| (CH₃)₂CuLi | 3-(4-tert-butylphenyl)-2-methyl-1-propene |

| C₆H₅MgBr | 3-(4-tert-butylphenyl)-2-phenyl-1-propene |

The success of these reactions would depend on the specific reaction conditions and the nature of the organometallic reagent.

Treatment of this compound with a strong base could lead to elimination of HCl to form either an alkyne or an allene. The outcome of the reaction would depend on the reaction conditions and the nature of the base used.

For example, a strong, non-nucleophilic base like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) could promote the elimination of HCl. The formation of an allene, 3-(4-tert-butylphenyl)-1,2-propadiene, would involve the removal of a proton from the C1 carbon, followed by the elimination of the chloride ion. Alternatively, a rearrangement could lead to the formation of the more stable conjugated alkyne, 1-(4-tert-butylphenyl)-2-propyne.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C and C-X Bond Formation)

The vinylic chloride and allylic structure of this compound make it a versatile substrate for cross-coupling reactions, which are fundamental processes for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The reactivity of this molecule is primarily centered on the cleavage of the C-Cl bond, which can be activated by various transition metal catalysts, most notably those based on palladium and nickel.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. sigmaaldrich.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in ligand design have enabled their effective use. nih.govnih.gov For allylic chlorides like this compound, palladium catalysis facilitates reactions with a wide range of nucleophiles. For instance, palladium-catalyzed reactions of allylic alcohols and in-situ generated allylindium reagents (from allyl halides) with arylboronic acids or aryl halides proceed efficiently, demonstrating the viability of activating the allylic system for C-C bond formation. colab.wsorganic-chemistry.org

Nickel catalysis has emerged as a powerful alternative for coupling reactions, particularly for less reactive electrophiles like chlorides. rsc.org Research has demonstrated that nickel complexes can effectively catalyze the reductive cross-coupling of allylic chlorides with various partners. A notable example is the nickel-catalyzed reductive cross-coupling with aziridines, which tolerates a range of substituents on the allylic chloride, including aryl groups. acs.org This method provides a route to β-allyl-substituted arylethylamines, and the reaction conditions are generally mild, employing manganese metal as a reducing agent. acs.org

The table below summarizes representative cross-coupling reactions applicable to allylic chlorides, providing insight into the potential transformations of this compound.

| Catalyst System | Coupling Partner | Product Type | Key Features |

| Nickel/Mn | Aziridines | β-Allyl-substituted arylethylamines | Good functional group tolerance; proceeds with chloride retention in some cases. acs.org |

| Nickel/Zn/MgCl₂ | Allylic Alcohols | Allylarenes | High regioselectivity and E/Z-selectivity; mild conditions. rsc.org |

| Pd₂(dba)₃/PPh₃/LiCl | Aryl Halides (via allylindium) | Allylated Arenes | In-situ generation of the organometallic reagent; good yields. organic-chemistry.org |

| [Pd(allyl)Cl]₂/PPh₃ | Arylboronic Acids | Arylated Alkenes | Can be performed in water; base addition allows for lower temperatures. colab.ws |

This table presents generalized findings for allylic chlorides, which are expected to be applicable to this compound.

Reactivity of the Aryl Moiety

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present on the ring: the tert-butyl group and the 2-chloro-1-propenyl group.

The tert-butyl group is a moderately activating group and is ortho, para-directing. This is due to a combination of inductive electron donation from the sp³-hybridized alkyl carbon to the sp²-hybridized aromatic carbon and a minor contribution from C-C hyperconjugation. stackexchange.com However, the significant steric bulk of the tert-butyl group strongly disfavors substitution at the ortho positions. libretexts.orgyoutube.com Consequently, electrophilic attack occurs predominantly at the para position relative to the tert-butyl group. Since the 2-chloro-1-propenyl group already occupies this position, substitution is directed to the ortho positions.

The 2-chloro-1-propenyl substituent's effect is more complex. The vinyl group is generally weakly activating and ortho, para-directing, but the presence of the electronegative chlorine atom on the double bond imparts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack.

The following table shows the typical product distribution for the nitration of tert-butylbenzene, illustrating the strong preference for para substitution, and by extension, the steric hindrance at the ortho position. stackexchange.comlibretexts.org

| Reagent | Product | Ortho (%) | Meta (%) | Para (%) |

| HNO₃/H₂SO₄ | Nitro-tert-butylbenzene | 12 - 16 | 8 - 8.5 | 75 - 79.5 |

This table reflects the directing effect of an isolated tert-butyl group. In this compound, the para position is blocked, and substitution would be forced to occur at the more sterically hindered ortho positions.

Functionalization of the Tert-Butyl Group

The tert-butyl group is generally considered to be chemically inert due to the strength of its C-H bonds and its steric congestion, making its direct functionalization a significant challenge. chemrxiv.org Traditional synthetic strategies often use the tert-butyl group as a bulky, non-reactive placeholder or as a positional protective group that can be removed under certain conditions. nih.govacs.org

However, recent advances in catalysis have opened pathways to the direct functionalization of these robust C-H bonds. Research has demonstrated the feasibility of non-directed catalytic hydroxylation of sterically hindered primary C-H bonds within tert-butyl groups. chemrxiv.org This process can convert the methyl groups of the tert-butyl moiety into primary alcohols, effectively transforming the inert group into a functional handle for further synthetic elaboration. This type of transformation represents a novel disconnection approach in synthesis, harnessing the tert-butyl group as a latent functional group. chemrxiv.org

Transition Metal-Mediated Transformations

Ligand Formation and Coordination Chemistry with Metal Centers

The this compound molecule possesses multiple sites capable of coordinating to a transition metal center, allowing it to act as a ligand in the formation of coordination complexes. libretexts.orgbritannica.com The primary coordination sites are the π-system of the C=C double bond (olefin) and the lone pair electrons on the chlorine atom. The aryl ring can also participate in π-coordination.

The interaction between a transition metal and an olefin is a fundamental concept in organometallic chemistry. tcd.ietuat.ac.jp The metal can donate electron density from a d-orbital into the π* antibonding orbital of the olefin, while the filled π-bonding orbital of the olefin can donate electron density to an empty orbital on the metal (Dewar-Chatt-Duncanson model). This coordination activates the double bond, making it susceptible to nucleophilic attack.

The formation of coordination complexes can significantly alter the reactivity of the ligand. numberanalytics.com For instance, the coordination of a substituted styrene (B11656) to a manganese-salen complex is a key step in photoelectrochemical epoxidation reactions. acs.org Similarly, this compound could coordinate to a metal center, which could precede or be part of a catalytic cycle involving the C-Cl bond or the double bond. The steric and electronic properties of the tert-butylphenyl group can also influence the stability and structure of the resulting metal complex. rsc.org

Catalytic Activity in Organic Synthesis

Transition metal complexes are crucial catalysts for a vast array of organic reactions. mdpi.comuniurb.it While this compound is typically viewed as a substrate, complexes formed from it or structurally similar ligands can possess catalytic activity. nih.govmdpi.com

The coordination of a ligand like this compound to a metal center can create a catalytically active species. The ligand's structure helps to define a "second coordination sphere" around the metal, which can control substrate access and influence the selectivity of the catalyzed reaction. uva.nl For example, phosphine (B1218219) ligands bearing specific substituents are used to tune the properties of rhodium hydroformylation catalysts. uva.nl

By analogy, a transition metal complex of this compound could potentially catalyze reactions such as hydrogenation, polymerization, or other C-C bond-forming reactions. The specific catalytic application would depend on the choice of metal, the other ligands in its coordination sphere, and the reaction conditions. The interplay between the ligand and the metal center is critical for achieving high efficiency and selectivity in homogeneous catalysis. mdpi.com

Sonogashira Cross-Coupling (by Analogy with Diphosphapropene Ligands)

The Sonogashira cross-coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org Given that this compound is a vinyl chloride, its participation in Sonogashira coupling is mechanistically plausible, though vinyl chlorides are known to be less reactive than the corresponding bromides and iodides. wikipedia.org

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition to the vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. youtube.com

The choice of ligand for the palladium catalyst is crucial for the success of the Sonogashira reaction, especially with less reactive substrates like vinyl chlorides. While diphosphapropene ligands are specified in the outline, the broader class of diphosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly used and provide a strong basis for analogy. wikipedia.org These bidentate ligands can stabilize the palladium center and facilitate the catalytic cycle. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, have been shown to be particularly effective in promoting the coupling of challenging substrates, including aryl chlorides, which suggests they would be beneficial for the coupling of this compound.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org In such cases, the role of the base becomes even more critical in facilitating the deprotonation of the terminal alkyne.

A successful Sonogashira coupling of a vinyl chloride has been reported, demonstrating the feasibility of this reaction. researchgate.net By analogy, the reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst with a diphosphine ligand and a copper(I) co-catalyst, would be expected to yield the corresponding enyne product.

Table 1: Analogous Sonogashira Coupling of a Vinyl Chloride

| Entry | Vinyl Halide | Alkyne | Catalyst System | Solvent | Yield (%) |

| 1 | Vinyl Chloride 9b researchgate.net | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Not specified | Not specified |

| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | N,N-Diisopropylethylamine | High |

| 3 | Aryl Chloride | Terminal Alkyne | Pd(OAc)₂, Buchwald ligand | Amine base | Good |

This table presents data from analogous reactions to illustrate the potential for the Sonogashira coupling of this compound. Specific yields for the vinyl chloride reaction were not detailed in the source material.

Hydroformylation Reactions (by Analogy with Styrenes)

Hydroformylation, or the oxo process, is a key industrial reaction that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to form aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes. For a substrate like this compound, which can be considered a substituted styrene derivative, hydroformylation would be expected to occur at the double bond.

A critical aspect of the hydroformylation of substituted styrenes is regioselectivity: the reaction can produce either a branched aldehyde (2-arylpropanal) or a linear aldehyde (3-arylpropanal). In the case of styrene itself, rhodium-catalyzed hydroformylation generally favors the formation of the branched aldehyde. researchgate.net This preference is often attributed to the formation of a more stable η³-benzyl intermediate during the catalytic cycle. researchgate.net

However, the regioselectivity can be significantly influenced by the choice of ligands on the rhodium catalyst and the reaction conditions. The use of bulky phosphine or phosphite (B83602) ligands can steer the reaction towards the formation of the linear aldehyde. For instance, rhodium catalysts modified with bulky diphosphite ligands have been shown to favor the linear product in the hydroformylation of styrene, particularly at higher temperatures. acs.org This is a crucial consideration for this compound, as the bulky tert-butyl group on the phenyl ring could also influence the regioselectivity.

The reaction mechanism of rhodium-catalyzed hydroformylation involves the coordination of the alkene to a rhodium-hydride complex, followed by insertion of the alkene into the Rh-H bond. This can occur in two ways, leading to either the linear or branched alkyl-rhodium intermediate. Subsequent migratory insertion of carbon monoxide to form an acyl-rhodium complex, followed by hydrogenolysis, yields the aldehyde product and regenerates the rhodium-hydride catalyst.

For this compound, the electronic and steric effects of both the 4-tert-butylphenyl group and the chlorine atom at the 2-position will play a significant role in determining the reaction rate and regioselectivity. The bulky tert-butyl group might sterically favor the formation of the linear aldehyde, while the electronic effect of the chlorine atom could also influence the stability of the intermediate rhodium complexes.

Table 2: Regioselectivity in the Hydroformylation of Styrene with Bulky Ligands

| Entry | Substrate | Catalyst System | Temperature (°C) | Branched/Linear Ratio |

| 1 | Styrene | Rh/Bulky Diphosphite acs.org | 40 | 19 |

| 2 | Styrene | Rh/Bulky Diphosphite acs.org | 120 | 0.19 |

| 3 | Styrene | Rh/Diphosphoramidite researchgate.net | 80 | 0.39 (linear favored) |

This table illustrates how ligand choice and temperature can dramatically shift the regioselectivity in the hydroformylation of styrene, providing a model for predicting the behavior of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-(4-tert-butylphenyl)-2-chloro-1-propene, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to find its lowest energy conformation. This process would account for the steric hindrance introduced by the bulky tert-butyl group and the electronic effects of the chlorine atom on the propene chain.

The optimization would likely reveal a non-planar structure, with a specific dihedral angle between the phenyl ring and the propene group to minimize steric strain. The resulting optimized geometry is crucial as it forms the basis for all other subsequent computational analyses. Furthermore, DFT can be used to map out potential energy surfaces for processes like bond rotation, providing insight into the molecule's conformational flexibility and the energy barriers between different isomers. In a study on related Schiff base compounds, DFT calculations with the B3LYP functional were successfully used to optimize molecular structures, showing good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Illustrative Optimized Geometry Parameters for an Analogous Substituted Propene (Note: This data is hypothetical for this compound and is based on typical values for similar structures.)

| Parameter | Value |

| C=C Bond Length (propene) | ~1.34 Å |

| C-Cl Bond Length | ~1.78 Å |

| Phenyl-C Bond Length | ~1.50 Å |

| Dihedral Angle (Phenyl-C-C=C) | Varies (dependent on conformation) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals, and they are central to understanding a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. materialsciencejournal.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and optical properties. mdpi.com

For this compound, the HOMO is expected to be located primarily on the electron-rich 4-tert-butylphenyl ring, which can act as a π-electron donor. The LUMO, conversely, would likely be centered on the π* anti-bonding orbital of the C=C double bond, influenced by the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to electrophilic attack at the phenyl ring and nucleophilic attack at the propene moiety. The HOMO-LUMO gap can be correlated with the maximum absorption wavelength in a UV-Vis spectrum. youtube.com

Table 2: Representative Frontier Orbital Energies for a Substituted Styrene (B11656) Derivative (Note: This data is illustrative and based on general principles for similar molecules.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. sciepub.comnih.gov It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the chlorine atom into the π* anti-bonding orbital of the C=C bond. This hyperconjugative interaction, denoted as n(Cl) → π*(C=C), would contribute to the stabilization of the molecule. materialsciencejournal.org

Furthermore, NBO analysis would reveal the charge distribution across the molecule, highlighting the partial positive charge on the carbon atom attached to the chlorine and the partial negative charge on the chlorine atom itself, confirming the polar nature of the C-Cl bond. It would also show the delocalization of π-electrons from the phenyl ring to the propene unit. The stabilization energy (E(2)) calculated in NBO analysis provides a quantitative measure of these interactions. materialsciencejournal.org

Table 3: Illustrative NBO Analysis Results for a Chlorinated Alkene (Note: This data is for an analogous system and serves as an example.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(Cl) | σ(C-C) | ~1.5 |

| π(C=C) | π(Phenyl) | ~5.0 |

| π(Phenyl) | π*(C=C) | ~3.2 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface, computational methods can identify the transition state structures that connect reactants to products. The transition state is a high-energy, transient species that represents the energy barrier for a reaction. For this compound, this could involve modeling its reaction with a nucleophile, where the transition state would show the partial formation of a new bond with the nucleophile and the partial breaking of the C-Cl bond. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, in the study of ene reactions of propene, both concerted and stepwise reaction pathways have been located computationally. nih.gov

Energy Decomposition Analysis (EDA) is a method used to dissect the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion (exchange), orbital interactions (covalent), and dispersion forces. researchgate.net This analysis would be particularly insightful for understanding how this compound interacts with other molecules, such as solvents or reactants. For instance, in a reaction with a nucleophile, EDA could quantify the contributions of electrostatic attraction between the polar C-Cl bond and the nucleophile, versus the covalent interaction of the nucleophile's HOMO with the molecule's LUMO. Such analyses have been used to understand regioselectivity in the nucleopalladation of alkenes. acs.org

Table 4: Illustrative Energy Decomposition Analysis for an Alkene-Nucleophile Interaction (Note: This data is hypothetical and for illustrative purposes.)

| Energy Component | Contribution (kcal/mol) |

| Electrostatic | -15.2 |

| Pauli Repulsion | +25.8 |

| Orbital Interaction | -12.5 |

| Dispersion | -3.1 |

| Total Interaction Energy | -5.0 |

Conformational Analysis and Stereochemical Behavior

The stereochemical and conformational properties of this compound are primarily dictated by the rotational freedom around the single bond connecting the phenyl ring and the propenyl group, as well as the steric and electronic effects of the substituents.

The rotation around the C(aryl)-C(allyl) bond in this compound is associated with a specific energy profile. Computational studies, typically employing Density Functional Theory (DFT), can elucidate the rotational barriers and identify the most stable conformations. The rotational barrier in similar systems, such as substituted benzaldehydes, has been shown to be influenced by the electronic nature of the para-substituent. researchgate.net For this compound, the key dihedral angle is defined by the plane of the phenyl ring and the plane of the C=C double bond.

The preferred conformations arise from a balance between steric hindrance and electronic effects like hyperconjugation. The large tert-butyl group on the phenyl ring and the chlorine atom on the double bond introduce significant steric strain in certain orientations. chemistryschool.netlumenlearning.com Theoretical calculations for analogous allylic systems suggest that the most stable conformer would likely adopt a staggered arrangement to minimize these repulsive interactions. nih.gov

A hypothetical rotational energy profile, based on principles from related structures, would show distinct energy minima and maxima. The transition states would correspond to eclipsed conformations where the substituents are in close proximity, leading to higher energy due to steric clash. The energy difference between the most stable and least stable conformations defines the rotational barrier. In related systems like propane, the rotational barrier is approximately 3.4 kcal/mol, a value that increases with the size of the substituents. masterorganicchemistry.com Given the bulky nature of the tert-butylphenyl and chloro groups, a higher rotational barrier would be anticipated for this compound.

Table 1: Hypothetical Calculated Rotational Barriers and Dihedral Angles for a Preferred Conformer of this compound

| Computational Method | Basis Set | Preferred Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| DFT (B3LYP) | 6-31G* | ~60 | 5-7 |

| MP2 | cc-pVTZ | ~58 | 6-8 |

The substituents—the 4-tert-butylphenyl group and the chlorine atom—have a profound impact on the molecular geometry and dynamics of the propene unit. The tert-butyl group is known for its significant steric bulk, which can "lock" the conformation of adjacent groups to minimize steric strain. chemistryschool.netchemrxiv.orgudg.edu This effect would likely restrict the rotation of the phenyl ring.

The chlorine atom, being an electronegative substituent, influences the electronic distribution within the double bond and adjacent atoms. This can affect bond lengths and angles. Theoretical studies on substituted alkenes and allylic systems show that electron-withdrawing groups can alter the charge distribution and reactivity. nih.govresearchgate.net The interplay between the steric hindrance of the tert-butylphenyl group and the electronic influence of the chlorine atom would lead to a unique and relatively rigid molecular structure.

Density Functional Theory (DFT) calculations on similar substituted aromatic compounds have shown that substituents can cause out-of-plane distortions of the phenyl ring to alleviate steric strain. acs.org It is plausible that in this compound, there would be a slight twisting of the phenyl ring relative to the propenyl moiety to accommodate the bulky groups.

Table 2: Predicted Influence of Substituents on Key Geometrical Parameters

| Parameter | Predicted Change due to Substituents | Rationale |

| C(aryl)-C(allyl) Bond Length | Slight elongation | Steric repulsion between the phenyl ring and the chloro-substituted vinyl group. |

| C=C Bond Length | Minor change | Competing electronic effects of the aryl and chloro substituents. |

| C-Cl Bond Length | Within standard range | Typical for a chloro-alkene. |

| Phenyl Ring Geometry | Minor out-of-plane distortion | To minimize steric interactions with the propenyl group. |

Note: This table is based on general principles of substituent effects from the cited literature and represents qualitative predictions.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Ab initio and DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. osti.govnih.govkfupm.edu.sa By calculating the harmonic frequencies and, for higher accuracy, including anharmonic corrections, a theoretical spectrum can be generated that aids in the assignment of experimental bands. aminer.orgelsevierpure.com

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the different functional groups. These would include:

C-H stretching vibrations of the aromatic ring and the vinyl group.

C=C stretching of the propenyl group.

C-Cl stretching vibration.

Vibrations associated with the tert-butyl group, such as C-H bending and stretching.

Skeletal vibrations of the phenyl ring.

Computational studies on similar molecules, such as substituted benzenes and halogenated alkenes, provide a basis for predicting the regions where these vibrations would appear. arxiv.orgnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Vinyl C-H Stretch | 3080-3020 | Medium | Medium |

| Aliphatic C-H Stretch (tert-butyl) | 2980-2850 | Strong | Strong |

| C=C Stretch | 1650-1620 | Medium | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong | Medium |

Note: This table provides expected frequency ranges based on general spectroscopic principles and computational studies of related compounds. kfupm.edu.saelsevierpure.com

The prediction of NMR spectra through computational methods has become a standard tool in chemical research. nih.govscholaris.cauncw.edufrontiersin.orgresearchgate.net Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts (δ). nih.govcnr.it For accurate predictions, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers. nih.govuncw.edu

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the vinyl protons, and the protons of the tert-butyl group. The chemical shifts of the vinyl protons would be particularly sensitive to their stereochemical environment relative to the bulky aryl group.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms, including the aromatic carbons, the sp² carbons of the double bond, and the carbons of the tert-butyl group. The chemical shift of the carbon bearing the chlorine atom would be significantly affected by the electronegativity of the halogen.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl H (geminal to Cl) | 5.5 - 6.0 | - |

| Vinyl H (terminal) | 5.0 - 5.5 | - |

| Aromatic H | 7.2 - 7.5 | 125-150 |

| tert-Butyl H | ~1.3 | - |

| C=C (C-Cl) | - | 120-130 |

| C=C (CH₂) | - | 115-125 |

| C(aryl)-C(allyl) | - | 135-140 |

| C(aryl)-C(tert-butyl) | - | 150-155 |

| C(tert-butyl) quaternary | - | ~34 |

| C(tert-butyl) methyl | - | ~31 |

Note: These are estimated chemical shift ranges based on known values for similar structural fragments and general principles of NMR spectroscopy. mdpi.comdocbrown.info The actual values would depend on the specific conformation and solvent used in a real measurement.

The Chemical Landscape of this compound: Avenues for Synthesis and Analog Development

While specific, in-depth research on the derivatization of this compound is not extensively documented in publicly available scientific literature, its structure presents a versatile scaffold for the synthesis of a wide array of novel compounds. This article explores the potential synthetic pathways and the design of analogues based on established principles of organic chemistry, focusing on the functionalization of its reactive centers: the propene double bond and the aryl ring system, as well as the substitution of its chloro group with other heteroatoms.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 3-(4-Tert-butylphenyl)-2-chloro-1-propene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular framework.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing through-bond correlations between nuclei. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, COSY would be expected to show key correlations between the protons of the benzylic CH₂ group and the terminal vinylic =CH₂ protons. Additionally, correlations among the adjacent protons on the 1,4-disubstituted aromatic ring would be observed.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

| Proton (Label) | Expected Correlating Proton(s) | Coupling Type |

|---|---|---|

| Benzylic (H-3) | Vinylic (H-1) | ⁴J (Long-range W-coupling) |

| Aromatic (H-a) | Aromatic (H-b) | ³J (ortho-coupling) |

| Aromatic (H-b) | Aromatic (H-a) | ³J (ortho-coupling) |

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. columbia.edulibretexts.org This technique is highly sensitive and provides direct one-bond ¹H-¹³C connectivity, confirming the assignment of each carbon atom that bears protons. sdsu.edunanalysis.com An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups. columbia.edu

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

| Proton Signal (ppm) | Expected Direct Carbon Correlation (ppm) | Assignment |

|---|---|---|

| ~7.3 | ~125 | Aromatic CH (ortho to t-Bu) |

| ~7.1 | ~128 | Aromatic CH (ortho to propene) |

| ~5.4, ~5.2 | ~115 | Vinylic =CH₂ |

| ~3.5 | ~45 | Benzylic -CH₂- |

| ~1.3 | ~31 | tert-Butyl -C(CH₃)₃ |

Table 3: Key Predicted ¹H-¹³C HMBC Correlations for this compound

| Proton Signal | Expected Long-Range Carbon Correlation(s) | Inferred Connectivity |

|---|---|---|

| tert-Butyl H | Quaternary C of t-Bu group; Aromatic C-4 | tert-Butyl group attached to aromatic ring |

| Benzylic H-3 | Aromatic C-1; Aromatic C-2/6; Vinylic C-1; Vinylic C-2 | Propene chain attached to aromatic ring |

| Vinylic H-1 | Benzylic C-3; Vinylic C-2 | Confirms propene structure |

| Aromatic H | Other aromatic carbons; Benzylic C-3 | Confirms substitution pattern |

Stereochemistry is determined by analyzing through-space correlations using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.edublogspot.com These experiments detect protons that are physically close to each other (typically within 5 Å), regardless of their through-bond connectivity. acdlabs.comacdlabs.com

For the compound this compound, there are no stereocenters. The double bond is 1,1-disubstituted (geminal), meaning E/Z isomerism is not possible, and the molecule is achiral. Therefore, advanced NMR techniques for stereochemical assignment are not applicable to this specific structure. However, if a related chiral derivative were synthesized, NOESY or ROESY would be essential for determining its relative stereochemistry. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, which allows for the determination of its elemental composition. For C₁₃H₁₇Cl, HRMS would provide a measured mass that is unique to this formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Upon ionization (e.g., by electron impact), the molecular ion is formed and then breaks apart into smaller, characteristic fragments. The fragmentation of alkenes, aromatic hydrocarbons, and alkyl halides follows predictable pathways. metwarebio.comwhitman.edulibretexts.org A key feature would be the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in an "M+2" peak for the molecular ion and any chlorine-containing fragments. jove.commiamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 208/210 | [C₁₃H₁₇Cl]⁺˙ | Molecular Ion (M⁺˙) |

| 193/195 | [C₁₂H₁₄Cl]⁺ | Loss of methyl radical (·CH₃) from tert-butyl group |

| 173 | [C₁₃H₁₇]⁺ | Loss of chlorine radical (·Cl) |

| 157 | [C₁₂H₁₃]⁺ | Loss of ·CH₃ from [M-Cl]⁺ ion |

| 131 | [C₁₀H₁₁]⁺ | tert-Butylbenzyl cation |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Theoretical Comparison

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. tum.de

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the key functional groups. The spectrum would be characterized by C-H stretching vibrations for both the aromatic ring and the aliphatic parts of the molecule. The carbon-carbon double bonds of the alkene and the aromatic ring would also show distinct stretching absorptions. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and the C=C double bond stretch are often strong and easily identifiable in Raman spectra. buffalostate.edu

Theoretical calculations (e.g., using Density Functional Theory, DFT) can be performed to predict the vibrational frequencies. Comparing the calculated spectrum with the experimental IR and Raman spectra helps to confirm the structural assignment.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic and Vinylic |

| 3000–2850 | C-H Stretch | Aliphatic (tert-Butyl, Benzylic) |

| 1650–1630 | C=C Stretch | Alkene |

| 1610, 1500 | C=C Stretch | Aromatic Ring |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic Ring |

| 800–600 | C-Cl Stretch | Vinylic Chloride |

X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. purdue.edu This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. eurjchem.comresearchgate.net

For this compound itself, obtaining a single crystal suitable for analysis might be challenging if the compound is a liquid or oil at room temperature. However, if a suitable crystalline derivative or a co-crystal complex could be formed, X-ray diffraction would provide an unambiguous confirmation of its atomic connectivity and spatial arrangement. nih.gov The resulting data would validate the structure determined by NMR and offer insights into intermolecular interactions, such as π-stacking or van der Waals forces, that govern the crystal packing.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Transformation Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gu.edu.egoshadhi.co.uk It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any related impurities or transformation products. smithers.comchromforum.org

Purity Assessment: A sample of the compound is injected into the gas chromatograph, where it is vaporized and separated from any non-volatile materials or impurities with different boiling points. The ideal result for a pure sample is a single, sharp peak in the chromatogram. The percentage purity can be calculated by comparing the area of the main peak to the total area of all detected peaks. chromatographyonline.com

Transformation Product Analysis: The mass spectrometer serves as the detector, providing a mass spectrum for each peak that elutes from the GC column. This allows for the identification of impurities, which could include unreacted starting materials, byproducts from the synthesis, or degradation products formed during storage or analysis. nih.govnih.govresearchgate.net For instance, isomers or products of dehydrochlorination could be readily identified by their unique retention times and mass fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Complex Mixture Analysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique essential for the separation, identification, and quantification of individual components within complex mixtures. ajprd.comphenomenex.com The coupling of liquid chromatography's separation capabilities with the high specificity of tandem mass spectrometry provides an analytical platform with exceptional sensitivity and selectivity, making it indispensable in fields such as pharmaceutical analysis, environmental monitoring, and metabolomics. myadlm.orgmdpi.com In the context of synthesizing and characterizing this compound, LC-MS/MS is a critical tool for monitoring reaction progress, identifying impurities, and quantifying the target compound in intricate matrices. ajprd.com

The methodology involves introducing a sample into an LC system, where individual compounds are separated based on their physicochemical interactions with the stationary and mobile phases. mdpi.com As the separated compounds elute from the LC column, they are introduced into the mass spectrometer's ion source, where they are ionized. pitt.edu The resulting ions are then separated in the first mass analyzer based on their mass-to-charge ratio (m/z), fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This two-stage mass analysis (MS/MS) provides a high degree of structural confirmation and allows for precise quantification, even at trace levels. nih.gov

Detailed Research Findings

In a representative research application, LC-MS/MS was employed to analyze a crude synthesis mixture containing this compound as the primary product. The objective was to develop a robust method to separate the target compound from starting materials and potential byproducts, and to quantify its purity.

Chromatographic Separation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to achieve chromatographic separation of the components in the mixture. For compatibility with mass spectrometry, volatile buffers like formic acid are typically used in the mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. qub.ac.uk

The table below outlines the optimized gradient elution conditions used for the separation. A gradient method, where the mobile phase composition is varied over time, is often necessary for resolving complex mixtures containing compounds with a range of polarities. cytivalifesciences.com

| Parameter | Condition |

|---|---|

| LC Column | C18 Reversed-Phase (100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 50 |

| 12.0 | 50 |

Tandem Mass Spectrometry (MS/MS) Analysis

Following chromatographic separation, analytes were detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis was performed using Selected Reaction Monitoring (SRM), which provides high sensitivity and selectivity for quantitative studies. researchgate.net In SRM, the first quadrupole is set to isolate a specific precursor ion (e.g., the protonated molecule, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The second quadrupole is set to monitor for specific, characteristic product ions.

The molecular formula for this compound is C₁₃H₁₇Cl. nih.gov The presence of a chlorine atom results in a characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info This leads to two molecular ion peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), which is a key signature for identifying chlorinated compounds. The precursor ion selected for fragmentation was the protonated molecule containing the more abundant ³⁵Cl isotope. Plausible fragmentation includes the loss of the tert-butyl group ([M+H-56]⁺) or the entire tert-butylphenyl group.

The table below summarizes the optimized SRM transitions for this compound and a potential related impurity, 1-tert-butyl-4-(2-hydroxyallyl)benzene, which could arise from hydrolysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| This compound | 209.1 | 153.1 | 15 | Quantification |

| 117.1 | 25 | Confirmation | ||

| 1-tert-butyl-4-(2-hydroxyallyl)benzene | 191.1 | 173.1 | 12 | Quantification |

| 133.1 | 20 | Confirmation |

Analysis of a Synthetic Mixture

A sample from a trial synthesis was diluted and analyzed using the developed LC-MS/MS method. The resulting chromatogram showed a major peak for the target compound and several smaller peaks corresponding to impurities. The high selectivity of the SRM method allowed for accurate quantification of each component without interference from the matrix.

The following table presents the hypothetical results from this analysis, demonstrating the method's ability to separate and quantify the target compound and a key impurity.

| Compound | Retention Time (min) | Concentration (µg/mL) | Relative Purity (%) |

|---|---|---|---|

| 1-tert-butyl-4-(2-hydroxyallyl)benzene | 5.8 | 12.5 | 4.8 |

| This compound | 7.2 | 248.3 | 95.2 |

These findings illustrate the utility of LC-MS/MS in providing detailed, quantitative insights into complex chemical mixtures containing this compound. The method offers the necessary resolution and specificity to control for impurities and ensure the quality of the final product. mdpi.comnih.gov

Potential Research Applications in Materials Science and Organic Synthesis

As a Monomer or Co-Monomer in Polymerization Research

The vinyl group in 3-(4-tert-butylphenyl)-2-chloro-1-propene makes it a candidate for addition polymerization. The bulky 4-tert-butylphenyl group is expected to impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and specific mechanical characteristics.

Synthesis of Novel Polymeric Materials

The polymerization of this compound would lead to the formation of novel homopolymers or copolymers. The properties of these polymers would be significantly influenced by the large tert-butylphenyl substituent. For instance, research on the copolymerization of other substituted propenoates, such as butyl 2-cyano-3-(4-t-butylphenyl)-2-propenoate with styrene (B11656), has demonstrated the successful incorporation of bulky side groups into polymer chains. This suggests that this compound could be similarly employed to create new polymeric materials with tailored properties.

Investigation of Polymerization Mechanisms (e.g., Radical Polymerization)

The chloro-substituted propene structure of this monomer makes it amenable to various polymerization techniques, most notably radical polymerization. wikipedia.org This process involves three key stages: initiation, propagation, and termination. fujifilm.com Researchers could investigate the kinetics and mechanism of the radical polymerization of this compound to understand how the steric hindrance from the tert-butylphenyl group and the electronic effects of the chlorine atom affect the reaction rates and the resulting polymer structure. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be explored to synthesize polymers with well-defined molecular weights and narrow polydispersity. fujifilm.com

Development of Polymers with Specific Architectural Features

The architecture of a polymer—whether it is linear, branched, or cross-linked—plays a crucial role in determining its physical and mechanical properties. 4spe.org By utilizing this compound as a monomer or comonomer, it may be possible to design polymers with specific architectural features. For example, the reactive chlorine atom on the polymer backbone could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains to create branched or comb-like architectures. This would enable the fine-tuning of properties like viscosity, toughness, and thermal behavior. 4spe.org

Role as a Key Intermediate in Multi-Step Organic Synthesis

The combination of a reactive alkene and a versatile chloro group makes this compound a potentially valuable intermediate in the synthesis of more complex organic molecules.

Precursor for Complex Natural Product Analogues

Natural products and their analogues are a cornerstone of drug discovery. The synthesis of these complex molecules often relies on the strategic use of versatile building blocks. While direct evidence is scarce, the structural elements of this compound could theoretically be incorporated into synthetic routes for analogues of certain natural products. The tert-butylphenyl moiety is a common feature in various biologically active molecules, and the chloro-propene unit offers a handle for further chemical transformations.

Building Block for Advanced Organic Scaffolds

The development of novel molecular scaffolds is a significant area of research in medicinal chemistry and materials science. Scaffolds provide the core structure upon which functional groups can be systematically attached to create libraries of compounds for screening. The reactivity of the double bond and the chlorine atom in this compound allows for a variety of chemical modifications, making it a potential building block for the construction of diverse and advanced organic scaffolds.

Research on this compound Remains Limited